
N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes halogenation, sulfonation, and carbamoylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. Continuous flow reactors and automated systems are employed to maintain consistency and efficiency. Quality control measures are implemented at various stages to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
科学研究应用
N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
作用机制
The mechanism by which N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to N-((2,5-Dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl)carbamoyl)-2,6-difluorobenzamide include other halogenated benzamides and sulfonyl compounds. These compounds share structural features such as halogen atoms and functional groups, but differ in their specific arrangements and substitutions.
Uniqueness
What sets this compound apart is its combination of multiple halogen atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
100279-37-6 |
|---|---|
分子式 |
C16H8Cl3F5N2O2S |
分子量 |
493.7 g/mol |
IUPAC 名称 |
N-[[2,5-dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylphenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C16H8Cl3F5N2O2S/c17-6-5-11(29-16(23,24)14(19)22)7(18)4-10(6)25-15(28)26-13(27)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,25,26,27,28) |
InChI 键 |
GBDXXYZXKWNXNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)SC(C(F)Cl)(F)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


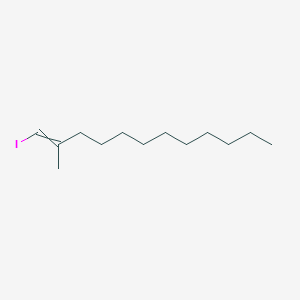

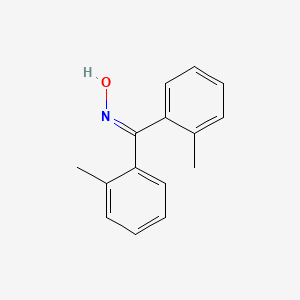
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
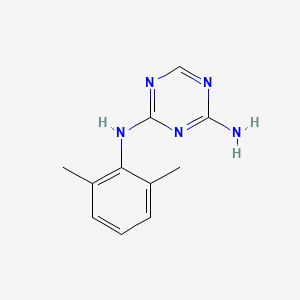
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
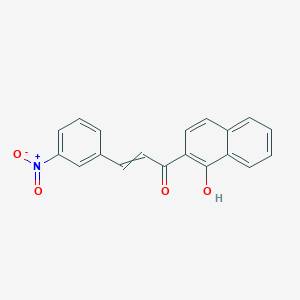
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
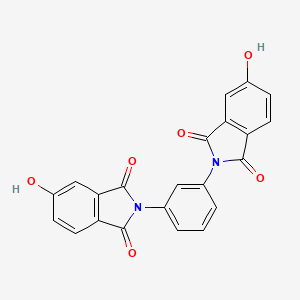
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)

![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)
